N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound classified as a pyrazolo[3,4-d]pyrimidine derivative. This class of compounds is recognized for its diverse biological activities, particularly in the context of cancer research and drug development. The compound is noted for its potential as a therapeutic agent, specifically targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
The compound is synthesized from various precursors and has been the focus of scientific studies aimed at understanding its biological properties and potential applications in medicine. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name and can be found in databases such as PubChem and ChemSpider, where detailed molecular information is available .
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide falls under the category of small organic molecules with significant pharmacological potential. It is primarily studied for its inhibitory effects on specific enzymes and pathways involved in cancer progression, making it a candidate for further drug development .
The synthesis of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves several steps that begin with readily available pyrazole derivatives. One common method includes the reaction of N-tert-butylpyrazole intermediates with various reagents to form the desired compound. The synthesis may also involve chlorination steps followed by hydrazinolysis to yield key intermediates necessary for final product formation .
The molecular formula for N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is . Its structure features a tert-butyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a sulfanylacetamide moiety.
Key structural data includes:
InChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23)
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide primarily involves inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting these kinases, the compound disrupts cell proliferation and induces apoptosis in cancer cells.
Research indicates that this compound can effectively inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), leading to decreased tumor growth and angiogenesis. In vitro studies have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, demonstrating its potency as an anticancer agent .
The physical properties of N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide include:
Chemical properties include:
Additional data such as density and boiling point may not be specified but are relevant for practical applications in laboratory settings.
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide has several potential applications:
Future research may focus on optimizing its efficacy and exploring additional therapeutic targets within cancer biology .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7